Acanthoic acid

Description

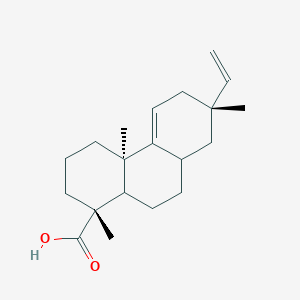

Structure

3D Structure

Properties

Molecular Formula |

C20H30O2 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,9,14,16H,1,6-8,10-13H2,2-4H3,(H,21,22)/t14?,16?,18-,19-,20+/m0/s1 |

InChI Key |

TVHDZSRRHQKNEZ-BDAJPOSXSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@](C1CCC3C2=CC[C@](C3)(C)C=C)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)(C)C(=O)O |

Synonyms |

acanthoic acid pimara-9(11),15-dien-19-oic acid |

Origin of Product |

United States |

Foundational & Exploratory

Acanthoic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoic acid, a pimarane-type diterpene, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. With demonstrated anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective properties, it represents a promising lead compound for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its molecular interactions with key signaling pathways.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species. The primary and most studied sources include Acanthopanax koreanum and Annona amazonica. Other reported, though less characterized, sources include species from the genera Mikania, Rollinia pittieri, and Rollinia exsucca.[3]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used for extraction, and the extraction methodology. The following table summarizes the available quantitative data from key natural sources.

| Natural Source | Plant Part | Extraction Method/Solvent | Yield/Concentration | Reference |

| Acanthopanax koreanum | Dried Root Bark | Methanol (B129727) (reflux), followed by partitioning with CH₂Cl₂ | 2 kg of dried root bark yields 192 g of methanol extract, which in turn yields 96 g of CH₂Cl₂ extract. | [4] |

| Annona amazonica | Stems | Hexane (B92381) | Comprises at least 65% of the hexane extract. From 1.7 kg of dried stems, 10.5 g of hexane extract was obtained, yielding 6.9 g of this compound. | [3][5] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. Below are detailed methodologies for its isolation from Acanthopanax koreanum and Annona amazonica.

Isolation from Acanthopanax koreanum Root Bark

This protocol is adapted from a previously established procedure.[4]

1. Extraction:

-

Begin with 2 kg of dried root bark of A. koreanum.

-

Perform extraction with methanol (MeOH) under reflux conditions. Repeat the extraction three times to ensure maximum yield.

-

Combine the methanol extracts and concentrate under reduced pressure to yield the crude methanol extract (approximately 192 g).

2. Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Partition the aqueous suspension with dichloromethane (B109758) (CH₂Cl₂).

-

Separate the CH₂Cl₂ fraction and concentrate it in vacuo to obtain the CH₂Cl₂ extract (approximately 96 g).

3. Silica (B1680970) Gel Column Chromatography:

-

Subject the CH₂Cl₂ extract to silica gel column chromatography.

-

Elute the column using a gradient mixture of n-hexane and ethyl acetate (B1210297) (EtOAc), starting from a ratio of 20:1 and gradually increasing the polarity to 1:1 (v/v).

4. Further Purification (Sephadex LH-20):

-

Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography.

-

Elute with a mixture of methanol and water (4:1, v/v) to isolate pure this compound.

5. Structure Confirmation:

-

Confirm the chemical structure of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation from Annona amazonica Stems

This protocol is based on the methodology described for the isolation of this compound from the stems of A. amazonica.[3][6]

1. Extraction:

-

Start with 1.7 kg of powdered, air-dried stems of A. amazonica.

-

Perform successive extractions at room temperature with n-hexane (4 x 2 L), followed by dichloromethane (CH₂Cl₂; 4 x 2 L), and finally methanol (MeOH; 4 x 2 L).

-

Remove the solvents from each extract under reduced pressure to obtain the crude hexane (10.5 g), CH₂Cl₂ (6.0 g), and MeOH (30.0 g) extracts.

2. Crystallization and Purification:

-

The hexane extract will yield crystalline this compound. A significant portion of the hexane extract is comprised of this compound (at least 65%).[3][5]

-

The initial extraction yielded 6.9 g of this compound.[3]

-

Further purification of the remaining hexane extract and other fractions can be performed using silica gel column chromatography with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to yield additional pure compound.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Liver X Receptor (LXR) and Nuclear Factor-kappa B (NF-κB) pathways.

Activation of Liver X Receptors (LXRs)

This compound is a potent activator of both LXRα and LXRβ.[1][2] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. Upon activation by ligands such as this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. This activation leads to beneficial effects on cardiovascular health and lipid metabolism.[1][7]

Caption: this compound activation of the LXR signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by suppressing the degradation of IκB and preventing the nuclear translocation of NF-κB.[8][9]

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its natural origins, robust methods for its isolation, and insights into its molecular mechanisms of action. For researchers and drug development professionals, this compound represents a valuable scaffold for the design of novel therapeutics targeting a range of diseases underpinned by inflammation and metabolic dysregulation. Further research into its pharmacokinetics, safety profile, and efficacy in preclinical models is warranted to fully realize its clinical potential.

References

- 1. Selective activation of liver X receptors by this compound-related diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligands of Therapeutic Utility for the Liver X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Assessing the Efficacy of this compound Isolated from Acanthopanax koreanum Nakai in Male Infertility: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. This compound modulates lipogenesis in nonalcoholic fatty liver disease via FXR/LXRs-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on TNF-alpha gene expression and haptoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Acanthoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoic acid, a pimaradiene diterpene isolated from the root bark of Acanthopanax koreanum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] Understanding its biosynthetic pathway is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). It includes detailed experimental protocols for key enzyme assays and for studying the signaling pathways modulated by this compound, namely the NF-κB and Liver X Receptor (LXR) pathways. Quantitative data for related enzymes are summarized to provide a comparative reference. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction to this compound

This compound is a tetracyclic diterpenoid characterized by a pimarane (B1242903) skeleton.[4][5] Its biological activities are attributed to its interaction with various cellular targets, making it a promising lead compound for drug development. The sustainable supply of this compound from its natural source is limited, necessitating the exploration of its biosynthetic pathway for potential microbial production.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal C20 precursor of diterpenes, geranylgeranyl diphosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants. The proposed pathway can be divided into two main stages: the formation of the pimaradiene scaffold and the subsequent oxidative functionalization.

Formation of the Pimaradiene Skeleton

The initial steps involve the cyclization of the linear GGPP molecule into the characteristic tricyclic pimarane core structure. This is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

-

Geranylgeranyl Diphosphate (GGPP) to (+)-Copalyl Diphosphate ((+)-CPP): The biosynthesis is initiated by a class II diTPS, a (+)-copalyl diphosphate synthase (CPS), which protonates the terminal olefin of GGPP to initiate a cascade of cyclizations, forming the bicyclic intermediate, (+)-copalyl diphosphate.

-

(+)-Copalyl Diphosphate to Pimaradiene: A class I diTPS, a pimaradiene synthase, then catalyzes the ionization of the diphosphate group from (+)-CPP, leading to a further cyclization and rearrangement to form the tricyclic pimaradiene skeleton. The specific pimaradiene isomer formed is dependent on the specific synthase enzyme.

Oxidation of the Pimaradiene Skeleton

Following the formation of the pimaradiene hydrocarbon backbone, a series of oxidative reactions occur to produce the final this compound molecule. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs).

-

Pimaradiene to Pimara-dien-19-ol: A cytochrome P450 enzyme, likely belonging to the CYP71 clan which is known for its role in diterpenoid metabolism, hydroxylates the C-19 methyl group of the pimaradiene scaffold. This reaction requires a partnering NADPH-cytochrome P450 reductase (CPR) to transfer electrons from NADPH.

-

Pimara-dien-19-ol to Pimara-dien-19-al: The alcohol is further oxidized to an aldehyde at the C-19 position by a dehydrogenase or another P450-mediated oxidation.

-

Pimara-dien-19-al to this compound: The final step is the oxidation of the aldehyde to a carboxylic acid, yielding this compound. This is also likely catalyzed by a cytochrome P450 enzyme or an aldehyde dehydrogenase.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification [agris.fao.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Acanthoic Acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoic acid is a naturally occurring pimarane (B1242903) diterpenoid compound isolated from various plant sources, most notably from the root bark of Acanthopanax koreanum Nakai (Araliaceae) and Croton oblongifolius.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₀H₃₀O₂, possesses a rigid tetracyclic pimarane skeleton. Its systematic IUPAC name is (1R,4aR,7S,8aS,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid.[5] The structure features a carboxylic acid group at the C-1 position and a vinyl group at the C-7 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,4aR,7S,8aS,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | [5] |

| CAS Number | 119290-87-8 | [5] |

| Chemical Formula | C₂₀H₃₀O₂ | [5] |

| Molecular Weight | 302.46 g/mol | [6] |

| SMILES | C[C@@]12CCC--INVALID-LINK--(C)C=C">C@@(C)C(=O)O | [5] |

| Appearance | Colorless crystals | [2] |

| XLogP3 | 5.5 | [5] |

| Polar Surface Area | 37.3 Ų | [5] |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its modulation of key signaling pathways involved in inflammation and cellular homeostasis.

Table 2: Summary of Biological Activities of this compound

| Biological Activity | Assay System | Key Findings | Reference |

| Anti-inflammatory | COX-1 and COX-2 enzyme assays | IC₅₀ (COX-1): 116.4 µM, IC₅₀ (COX-2): 790.4 µM | N/A |

| Silica-stimulated human monocytes/macrophages | Inhibition of TNF-α and IL-1 production up to 90% at 10 µg/mL | N/A | |

| Hepatoprotective | t-BH-induced liver injury in vitro | ED₅₀: 8.5 µM | [7] |

| LXR Activation | Transient transfection assays in macrophages | Potent activator of LXRα and LXRβ | [8] |

Anti-inflammatory Activity

This compound's anti-inflammatory properties are mediated through its interaction with several key inflammatory pathways.

-

Inhibition of Cyclooxygenase (COX) Enzymes: this compound has been shown to inhibit both COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.

-

Modulation of Pro-inflammatory Cytokines: Studies have demonstrated that this compound can significantly suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). At a concentration of 10 µg/mL, it can inhibit the production of these cytokines by up to 90% in stimulated human monocytes/macrophages.

-

Inhibition of the NF-κB Signaling Pathway: this compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to prevent the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation and activation of NF-κB. This, in turn, suppresses the gene expression of pro-inflammatory mediators like TNF-α.[9]

Liver X Receptor (LXR) Agonism

This compound is a potent agonist of both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[8] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRs by this compound leads to the transcriptional upregulation of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[6]

Signaling Pathway Diagrams

Experimental Protocols

Isolation of this compound from Acanthopanax koreanum

The following is a typical protocol for the isolation of this compound from the root bark of Acanthopanax koreanum:

-

Extraction: The dried and powdered root bark of A. koreanum is extracted with methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The this compound is typically found in the chloroform and ethyl acetate fractions.

-

Column Chromatography: The active fractions are subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20, followed by recrystallization to yield pure this compound.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound has been reported, providing a means to obtain this compound in high purity for research and development. A common strategy involves the following key steps:

-

Starting Material: The synthesis often commences from a readily available chiral starting material, such as the Wieland-Miescher ketone.

-

Ring A and B Construction: The A and B rings of the pimarane skeleton are constructed through a series of stereoselective reactions, including Michael additions and Robinson annulations.

-

Ring C Formation: The C ring is typically formed via an intramolecular Diels-Alder reaction or other cyclization strategies.

-

Functional Group Manipulation: The final steps involve the introduction and modification of the carboxylic acid and vinyl functional groups to yield the final this compound molecule.

Conclusion

This compound is a promising natural product with a diverse range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. Its well-defined chemical structure and known mechanisms of action, particularly its dual role as an NF-κB inhibitor and an LXR agonist, provide a solid foundation for its potential therapeutic applications in inflammatory diseases, metabolic disorders, and cancer. The availability of established isolation and synthetic protocols facilitates its accessibility for in-depth preclinical and clinical studies. This technical guide serves as a valuable resource for researchers and scientists seeking to explore the full therapeutic potential of this intriguing natural compound.

References

- 1. This compound | C20H30O2 | CID 9817887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]

- 6. Inhibition of trypsin-induced mast cell activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. Frontiers | Interleukin-6 inhibition in the treatment of autoinflammatory diseases [frontiersin.org]

Spectroscopic and Signaling Profile of Acanthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acanthoic acid, a pimaradiene diterpene with significant pharmacological potential. The information presented herein is essential for its identification, characterization, and further development in therapeutic applications. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, details generalized experimental protocols for obtaining such data, and visualizes its known signaling pathways.

Spectroscopic Data of this compound

This compound ((-)-ent-pimara-9(11),15-dien-19-oic acid) is a natural compound isolated from various plant species, including those from the Annonaceae family.[1] Its chemical formula is C₂₀H₃₀O₂ with a molecular weight of 302.46 g/mol .[2] The structural elucidation of this compound has been achieved through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules. Below are the compiled ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 15 | 5.75 | dd | 17.4, 10.8 |

| 16 | 4.89 | d | 17.4 |

| 16 | 4.85 | d | 10.8 |

| 11 | 5.29 | br s | |

| 14 | 2.05 | m | |

| 12 | 1.98 | m | |

| 1 | 1.88 | m | |

| 5 | 1.83 | m | |

| 7 | 1.75 | m | |

| 6 | 1.65 | m | |

| 2 | 1.55 | m | |

| 3 | 1.45 | m | |

| 17 | 1.25 | s | |

| 20 | 0.95 | s | |

| 18 | 0.85 | s |

Note: Data compiled from publicly available spectral information. Solvent and instrument frequency may vary between sources.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 19 (C=O) | 184.5 |

| 15 (CH) | 149.2 |

| 9 (C) | 147.1 |

| 11 (CH) | 117.4 |

| 16 (CH₂) | 110.1 |

| 10 (C) | 50.8 |

| 5 (CH) | 49.1 |

| 8 (C) | 45.2 |

| 4 (C) | 44.8 |

| 13 (C) | 38.9 |

| 7 (CH₂) | 38.1 |

| 1 (CH₂) | 37.9 |

| 12 (CH₂) | 35.5 |

| 3 (CH₂) | 34.9 |

| 6 (CH₂) | 24.5 |

| 17 (CH₃) | 22.1 |

| 2 (CH₂) | 19.5 |

| 20 (CH₃) | 17.2 |

| 18 (CH₃) | 16.9 |

Note: Data compiled from publicly available spectral information. Solvent and instrument frequency may vary between sources.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its carboxylic acid and alkene functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-2400 | O-H | Carboxylic acid, broad |

| 2925 | C-H | Alkane stretching |

| 1695 | C=O | Carboxylic acid stretching |

| 1640 | C=C | Alkene stretching |

| 1460 | C-H | Alkane bending |

| 1270 | C-O | Carboxylic acid stretching |

| 910 | =C-H | Alkene bending (out-of-plane) |

Note: These are typical absorption ranges for the functional groups present in this compound and may vary slightly based on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 302.2246 | [M]⁺ (Molecular Ion) |

Note: The exact mass of this compound (C₂₀H₃₀O₂) is 302.2246. High-resolution mass spectrometry (HRMS) is typically used to confirm the elemental composition.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard procedures for the analysis of natural products, particularly diterpenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard one-dimensional proton experiment is performed.

-

Parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

A standard one-dimensional carbon experiment with proton decoupling is performed.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the deuterated solvent peak.

-

-

2D NMR Experiments (for full assignment):

-

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are conducted.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solid Sample (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: The sample is dissolved in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest. The solution is then placed in an IR-transparent cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum (of air or the pure solvent) is collected first.

-

The sample spectrum is then recorded.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is employed to generate the molecular ion with minimal fragmentation.

-

Data Acquisition:

-

The mass spectrometer is calibrated using a known standard.

-

The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

-

Signaling Pathways of this compound

This compound has been shown to exert its pharmacological effects through the modulation of several key signaling pathways. These interactions are crucial for its observed anti-inflammatory, anti-cancer, and other biological activities.[1][3]

Caption: Key signaling pathways modulated by this compound.

The diagram above illustrates that this compound activates Liver X Receptors (LXRs) and AMP-activated Protein Kinase (AMPK), which are involved in suppressing inflammation and regulating metabolism, respectively.[1][3] It also inhibits the NF-κB signaling pathway, a key promoter of inflammation and cancer, and modulates the Toll-Like Receptor 4 (TLR4) pathway.[3]

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a natural product like this compound is outlined below.

Caption: Workflow for the spectroscopic analysis of this compound.

This workflow begins with the isolation and purification of this compound, followed by parallel spectroscopic analyses. Mass spectrometry determines the molecular formula, while IR spectroscopy identifies the functional groups. A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, provides the detailed connectivity and stereochemistry, ultimately leading to the complete structural elucidation of the molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities of Acanthoic Acid

This compound (AA), a pimaradiene diterpene primarily isolated from Acanthopanax koreanum Nakai (Araliaceae), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive review of the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities of this compound

This compound exhibits a diverse range of biological effects, including anti-inflammatory, anti-cancer, anti-diabetic, antimicrobial, and hepatoprotective activities.[1][2][3] These properties make it a subject of significant interest for potential therapeutic applications in various chronic and infectious diseases.[3]

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] The anti-inflammatory actions of this compound are mediated through the modulation of several key signaling pathways.

One of the primary mechanisms is the inhibition of the NF-κB pathway.[1][5] this compound can suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous inflammatory genes.[1][5] Additionally, this compound has been found to activate Liver X Receptors (LXRα), which play a role in suppressing inflammatory responses.[5][6] The activation of LXRα by this compound contributes to its anti-inflammatory effects in vascular endothelial cells.[5] Furthermore, this compound can modulate the Toll-Like Receptor 4 (TLR4) and IL-1 receptor-associated kinase (IRAK) signaling pathways.[1][7] Studies have also indicated that this compound and its analogs can selectively activate the p110γ and p110δ subunits of PI3K, leading to the inhibition of the IKK/NF-κB and MAPK signaling pathways.[8]

Anti-cancer Activity

This compound has shown promising anti-tumor effects against various cancer cell lines. Its anti-cancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.[9]

In primary effusion lymphoma (PEL), this compound was found to inhibit cell proliferation and induce apoptosis by downregulating the anti-apoptotic protein c-FLIP, leading to the activation of caspase-8 and -3.[9][10] A study on cholangiocarcinoma cells demonstrated that synthetic analogues of this compound exhibited potent cytotoxic activity.[11][12] Molecular docking studies suggest that these analogues may target protein kinases like CDK-2 and EGFR.[11] Importantly, this compound has been reported to have low cytotoxicity to noncancerous cells, suggesting a favorable safety profile.[5]

Antimicrobial Activity

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[3][13] Its antimicrobial effects are being explored as a potential alternative for combating antibacterial resistance.[14]

A study on the biotransformation of this compound showed that both the parent compound and its hydroxylated metabolite exhibited activity against Bacillus subtilis, Escherichia coli, and Salmonella typhimurium.[13] Transcriptome profiling of Streptococcus mutans treated with diterpenoids including this compound revealed that these compounds modulate genes involved in cell membrane synthesis, cell division, and carbohydrate metabolism.[15]

Anti-diabetic Activity

The potential of this compound in the management of diabetes is an emerging area of research.[1] While direct studies on this compound are limited, the general anti-diabetic mechanisms of related compounds involve the inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, and modulation of glucose transporters.[16][17][18] this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is a key regulator of glucose and lipid metabolism.[1][7]

Hepatoprotective Activity

This compound has demonstrated significant protective effects against liver injury induced by various toxins.[19][20] It has been shown to protect against acetaminophen-induced hepatic toxicity by replenishing depleted hepatic glutathione (B108866) and antioxidant enzyme activities, and reducing oxidative stress.[19] In nonalcoholic fatty liver disease (NAFLD), this compound was found to attenuate lipid accumulation by activating Farnesoid X receptor (FXR) and liver X receptors (LXRs), which in turn modulated lipid metabolism through the AMPK-SIRT1 signaling pathway.[21]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Cytotoxic Activity of this compound and its Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Primary Effusion Lymphoma (PEL) | 120-130 | [9][10] |

| This compound | Peripheral Blood Mononuclear Cells (PBMC) | >200 | [9][10] |

| This compound analogue (3d) | Cholangiocarcinoma (KKU-213) | 18 | [12] |

Table 2: Antimicrobial Activity of this compound

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Bacillus subtilis | 31.25 | [13] |

| This compound | Salmonella typhimurium | 62.5 | [13] |

| 3β,7β-dihydroxythis compound | Escherichia coli | 31.25 | [13] |

Table 3: Hepatoprotective Activity of this compound

| In Vitro Model | Toxin | Parameter | ED50 (µg/mL) | Reference |

| Primary rat hepatocytes | tert-Butyl hydroperoxide (tBH) | LDH leakage | 2.58 (8.5 µM) | [20] |

| Primary rat hepatocytes | Carbon tetrachloride (CCl4) | LDH leakage | 4.25 (14.1 µM) | [20] |

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Caption: Anti-inflammatory signaling pathway of this compound.

References

- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of this compound and its pharmacological potential: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification [agris.fao.org]

- 8. Anti-inflammatory actions of this compound-related diterpenes involve activation of the PI3K p110γ/δ subunits and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A novel synthetic this compound analogues and their cytotoxic activity in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chemical profiles and antibacterial actions of Zanthoxylum acanthopodium DC. Essential oil growing in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anthocyanins as Antidiabetic Agents—In Vitro and In Silico Approaches of Preventive and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In Vitro Evaluation of the Anti-Diabetic Potential of Aqueous Acetone Helichrysum petiolare Extract (AAHPE) with Molecular Docking Relevance in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound, a diterpene in Acanthopanax koreanum, protects acetaminophen-induced hepatic toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound from Acanthopanax koreanum protects against liver injury induced by tert-butyl hydroperoxide or carbon tetrachloride in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound modulates lipogenesis in nonalcoholic fatty liver disease via FXR/LXRs-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Acanthoic Acid Signaling Pathway Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoic acid, a pimaradiene diterpene isolated from Acanthopanax koreanum, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepato-protective effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its modulation of key signaling pathways. We delve into the intricate details of its interaction with the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), AMP-Activated Protein Kinase (AMPK), and Liver X Receptor (LXR) signaling cascades. This document serves as a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate further investigation and therapeutic development of this compound and its analogs.

Introduction to this compound

This compound is a naturally occurring compound with a growing body of evidence supporting its potential as a therapeutic agent for a range of diseases. Its biological activities are attributed to its ability to modulate multiple intracellular signaling pathways, thereby influencing fundamental cellular processes such as inflammation, apoptosis, cell cycle progression, and metabolism. Understanding the precise mechanisms of action of this compound is crucial for its development as a targeted therapy. This guide aims to consolidate the current knowledge on the signaling pathways modulated by this compound, providing a technical foundation for future research and drug discovery efforts.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[1][2] Its dysregulation is implicated in numerous inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of the NF-κB pathway.[1]

Mechanism of Inhibition

This compound exerts its inhibitory effect on the NF-κB pathway through multiple mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: In the canonical NF-κB pathway, the inhibitor of NF-κB alpha (IκBα) sequesters NF-κB dimers in the cytoplasm.[1] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes.[2] this compound has been demonstrated to reduce the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in an inactive state in the cytoplasm.[1]

-

Inhibition of NF-κB-DNA Binding Activity: Even if some NF-κB translocates to the nucleus, this compound and its analogues can directly inhibit the binding of NF-κB to its specific DNA consensus sequences in the promoter regions of target genes.[1]

-

Upstream Inhibition of IRAK1 Phosphorylation: A novel analog of this compound, NPI-1387, has been shown to inhibit the phosphorylation of IL-1 receptor-associated kinase 1 (IRAK1), an upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways that lead to NF-κB activation.[3]

Quantitative Data: Inhibition of NF-κB and Inflammatory Responses

| Cell Line | Stimulant | Analyte | Method | Effective Concentration of this compound | Observed Effect | Reference |

| HT-29 (Human Colon Epithelial) | TNF-α | IL-8 Production | ELISA | Dose-dependent | Suppression of TNF-α-induced IL-8 production | [1] |

| HT-29 (Human Colon Epithelial) | TNF-α | NF-κB/DNA Binding | EMSA | Not specified | Inhibition of TNF-α-induced NF-κB/DNA binding activity | [1] |

| RAW 264.7 (Murine Macrophage-like) | LPS | TNF-α Synthesis | Not specified | Not specified | Inhibition of LPS-induced TNF-α synthesis | [3] |

| RPMI 8226 (Multiple Myeloma) | TNF-α | NF-κB DNA Binding | EMSA | Not specified | Inhibition of TNF-α-induced NF-κB DNA binding | [3] |

| PC-3 (Prostate Carcinoma) | LPS | NF-κB DNA Binding | EMSA | 20µM (NPI-1387) | Complete abolishment of colony formation | [3] |

Experimental Protocols

2.3.1. Western Blot Analysis for IκBα Phosphorylation

-

Cell Culture and Treatment: Plate HT-29 cells and treat with varying concentrations of this compound for a specified time, followed by stimulation with TNF-α.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2.3.2. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the labeled probe with nuclear extracts in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Autoradiography: Dry the gel and expose it to X-ray film to visualize the bands.

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in regulating cellular responses to a variety of extracellular stimuli, playing roles in cell proliferation, differentiation, and apoptosis.[4] this compound has been shown to modulate MAPK signaling, with context-dependent effects.

Activation of p38 MAPK in Apoptosis Induction

In certain cancer cells, such as HL-60 human promyelocytic leukemia cells, this compound induces apoptosis through the activation of the p38 MAPK pathway.[4]

-

Mechanism: this compound treatment leads to the phosphorylation and activation of p38 MAPK. The use of a specific p38 MAPK inhibitor, SB203580, significantly blocks this compound-induced apoptosis, confirming the critical role of this pathway.[4] Downstream of p38 activation, this compound induces the cleavage of caspase-3 and poly-ADP-ribose polymerase (PARP), and decreases the level of the anti-apoptotic protein Bcl-xL.[4]

Inhibition of MAPK in Anti-inflammatory Responses

In contrast to its pro-apoptotic role in cancer cells, this compound inhibits the activation of p38, JNK, and ERK in the context of inflammation. In TNF-α-stimulated human colon epithelial cells (HT-29), this compound inhibits the phosphorylation of all three MAPKs, contributing to its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like IL-8.[5]

Quantitative Data: Modulation of MAPK Signaling

| Cell Line | Context | Target | Method | Effective Concentration of this compound | Observed Effect | Reference |

| HL-60 (Human Promyelocytic Leukemia) | Apoptosis | p38 MAPK Phosphorylation | Western Blot | Dose- and time-dependent | Increased phosphorylation | [4] |

| HL-60 (Human Promyelocytic Leukemia) | Apoptosis | Caspase-3 Cleavage | Western Blot | Not specified | Increased cleavage | [4] |

| HT-29 (Human Colon Epithelial) | Inflammation | p38, JNK, ERK Phosphorylation | Western Blot | Dose-dependent | Inhibition of TNF-α-induced phosphorylation | [5] |

Experimental Protocols

3.4.1. Caspase-3 Activity Assay

-

Cell Treatment and Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA) to the cell lysates.

-

Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspase-3.

-

Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity.

Signaling Pathway Diagram

References

- 1. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acanthopanax koreanum Nakai modulates the immune response by inhibiting TLR 4-dependent cytokine production in rat model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Molecular Landscape of Acanthoic Acid: A Technical Guide to Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoic acid, a pimaradiene diterpene isolated from the root bark of Acanthopanax koreanum, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1] Elucidating the direct molecular targets of this promising natural product is paramount for understanding its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the identified molecular targets of this compound, the signaling pathways it modulates, and the detailed experimental methodologies employed for their discovery.

Molecular Targets and Signaling Pathways

Current research indicates that this compound exerts its biological effects through modulation of several key signaling pathways. The primary molecular targets identified to date are the Liver X Receptors (LXRα and LXRβ), components of the Toll-Like Receptor 4 (TLR4) signaling cascade, and downstream effectors in the NF-κB and MAPK signaling pathways.

Liver X Receptors (LXRs)

This compound and its derivatives have been identified as potent activators of both LXRα and LXRβ.[1][2] This activation has been demonstrated through transient transfection assays using luciferase reporters and by observing the increased expression of known LXR target genes such as ABCA1 and ABCG1, which are involved in cholesterol efflux.[1][2] The anti-inflammatory properties of this compound are thought to be mediated, in large part, through these nuclear receptors.[1]

TLR4/NF-κB Signaling Pathway

This compound has been shown to inhibit the inflammatory response by targeting the TLR4 signaling pathway.[3] It is suggested to act upstream of the NF-κB activation cascade, potentially by interfering with components such as IL-1 Receptor-Associated Kinase (IRAK).[1][3] By inhibiting this pathway, this compound reduces the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit and the transcription of pro-inflammatory genes.[4]

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another significant target of this compound. Studies have demonstrated that this compound can inhibit the phosphorylation of key MAPK members, including p38 and JNK, in a dose-dependent manner.[5] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects in various cell types.[5]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that while cellular potency has been determined, direct binding affinities (Kd, Ki) for most targets have not yet been reported in the literature.

| Cellular Activity of this compound | ||

| Target/Process | Cell Line | IC50/EC50 |

| LXRα Activation (Luciferase Reporter) | HEK293T | Diterpene derivatives of this compound showed potent activation[2] |

| LXRβ Activation (Luciferase Reporter) | HEK293T | Diterpene derivatives of this compound showed potent activation[2] |

| TNF-α Promoter Activity | HeLa | ~10 µg/mL (~33 µM)[6] |

| IL-8 Production (TNF-α stimulated) | HT-29 | Dose-dependent inhibition[5] |

| Cell Proliferation | Primary Effusion Lymphoma (PEL) cells | 120-130 µM |

| Computational Binding Affinities of this compound (Molecular Docking) | |

| Protein Target | Predicted Binding Affinity (kcal/mol) |

| Sex hormone-binding globulin (SHBG) | -10.2 |

| ADAM17 | -6.8 |

| DNase I | -5.8 |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

Caption: Signaling pathways modulated by this compound.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Workflow for target identification using affinity chromatography.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Affinity Chromatography-Mass Spectrometry for Target Identification

This protocol provides a general framework for identifying the protein targets of a natural product like this compound.

-

Immobilization of this compound:

-

Covalently couple this compound to an activated solid support (e.g., NHS-activated sepharose beads) through its carboxylic acid group.

-

Prepare a control resin with no coupled ligand to identify non-specific binders.

-

Thoroughly wash the beads to remove any unreacted compound.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., macrophages, cancer cell lines) to a high density.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Transfer the slurry to a chromatography column and wash extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads using a competitive ligand (e.g., excess free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue).

-

Excise the protein bands of interest that are present in the this compound sample but not in the control.

-

-

Mass Spectrometry and Data Analysis:

-

Perform in-gel trypsin digestion of the excised protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the acquired MS/MS spectra against a protein database to identify the proteins.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to validate the direct binding of this compound to a putative target protein in a cellular context.[7][8]

-

Cell Treatment:

-

Culture cells to a suitable confluency.

-

Treat the cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.

-

-

Heat Treatment:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Detection:

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample.

-

Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for the putative target protein.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.

-

Conclusion

This compound is a multi-target natural product with significant therapeutic potential. Its ability to modulate key signaling pathways, including those governed by LXRs, TLR4, NF-κB, and MAPKs, underscores its complex mechanism of action. While direct binding affinities for many of its putative targets remain to be experimentally determined, the methodologies outlined in this guide provide a robust framework for the continued investigation and validation of its molecular interactions. Further research utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry will be invaluable in precisely quantifying the binding kinetics and thermodynamics of this compound with its protein partners, thereby accelerating its journey from a promising natural compound to a clinically relevant therapeutic agent.

References

- 1. Selective activation of liver X receptors by this compound-related diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses lipin1/2 via TLR4 and IRAK4 signalling pathways in EtOH- and lipopolysaccharide-induced hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Acanthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of acanthoic acid, a pimarane (B1242903) diterpene with promising pharmacological activities. This document details the modifications of the this compound scaffold and their impact on its biological effects, with a focus on anticancer and anti-inflammatory properties. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

Core Structure of this compound

This compound, with its characteristic tricyclic pimarane skeleton, possesses a carboxylic acid at the C-19 position, a vinyl group at C-13, and a double bond between C-9 and C-11. Modifications at these and other positions have been explored to enhance its therapeutic potential.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents. The following tables summarize the quantitative data from SAR studies, focusing on anticancer and anti-inflammatory activities.

Anticancer Activity

The cytotoxicity of this compound and its analogs has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing this activity.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | - | KKU-213 (Cholangiocarcinoma) | >100 | [1][2] |

| Triazole Derivatives | ||||

| Derivative 3d | 1,2,3-triazole moiety with a 4-nitrobenzyl group at C-19 | KKU-213 (Cholangiocarcinoma) | 18 | [1][2] |

| Ester Derivatives | ||||

| Diterpene methyl ester (DTP1) | Methyl ester at C-19 | Macrophages | - | [3] |

| Amide Derivatives | ||||

| Diterpene carboxyl morpholine (B109124) (DTP4) | Morpholine amide at C-19 | Macrophages | - | [3] |

| Diterpene carboxyl piperidine (B6355638) (DTP5) | Piperidine amide at C-19 | Macrophages | - | [3] |

Further research is needed to establish the IC50 values for all derivatives against a wider range of cancer cell lines.

Key SAR Insights for Anticancer Activity:

-

The introduction of a 1,2,3-triazole ring at the C-19 carboxyl group, particularly with an electron-withdrawing group like a nitrobenzyl substituent, significantly enhances cytotoxic activity against cholangiocarcinoma cells.[1][2]

Anti-inflammatory Activity

This compound and its derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Biological Effect | Model | Key Findings | Reference |

| This compound | Inhibition of TNF-α, IL-1β, and IL-8 production | LPS-stimulated macrophages, TNF-α-stimulated HT-29 cells | Suppresses pro-inflammatory cytokine production | [4][5] |

| This compound | Activation of LXRα and LXRβ | Macrophages | Upregulates LXR target genes involved in cholesterol efflux | [3][6] |

| Diterpene methyl ester (DTP1) | LXRα and LXRβ activation | Macrophages | Potent activator of both LXR isoforms | [3] |

| Diterpene methyl alcohol (DTP3) | LXRα and LXRβ activation | Macrophages | Potent activator of both LXR isoforms | [3] |

| Diterpene carboxyl piperidine (DTP5) | LXRα and LXRβ activation | Macrophages | Potent activator of both LXR isoforms | [3] |

Key SAR Insights for Anti-inflammatory Activity:

-

Modifications at the C-4 position of the A ring have been shown to be important for the activation of Liver X Receptors (LXRs), which play a crucial role in the anti-inflammatory response.[3]

-

Esterification and amidation of the C-19 carboxylic acid can lead to potent LXR activators.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of this compound.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of Triazole-Containing this compound Analogs:

This protocol is adapted from the synthesis of novel this compound analogues with cytotoxic activity in cholangiocarcinoma cells.[1]

-

Esterification of this compound:

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an activating agent (e.g., EDC) and a coupling agent (e.g., HOBt).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alcohol (e.g., propargyl alcohol) and a base (e.g., DMAP).

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with water and brine, drying over anhydrous sodium sulfate (B86663), and concentrating under reduced pressure.

-

Purify the resulting propargyl ester by column chromatography.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the propargyl ester of this compound and the desired azide (B81097) in a solvent system (e.g., t-BuOH/H2O).

-

Add a copper(I) source (e.g., copper(II) sulfate pentahydrate) and a reducing agent (e.g., sodium ascorbate).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final triazole derivative by column chromatography.

-

Biological Evaluation

MTT Assay for Cytotoxicity:

This protocol is a standard method for assessing cell viability and is widely used for screening anticancer compounds.[7]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

-

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity:

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture and Stimulation:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound derivatives for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for 24 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite (B80452).

-

Determine the concentration of nitrite in the samples, which is indicative of NO production.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its SAR studies.

Caption: General experimental workflow for this compound SAR studies.

References

- 1. A novel synthetic this compound analogues and their cytotoxic activity in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective activation of liver X receptors by this compound-related diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Potential of Acanthoic Acid: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acanthoic acid (AA), a pimaradiene diterpene primarily isolated from Acanthopanax koreanum, has emerged as a promising natural compound with a broad spectrum of pharmacological activities. Extensive preclinical research highlights its potential in various therapeutic areas, including oncology, inflammatory diseases, and infectious diseases. This document provides a comprehensive technical overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development.

Introduction

This compound is a naturally occurring diterpenoid found in several plant species, most notably in the root bark of Acanthopanax koreanum Nakai (Araliaceae).[1][2] Its unique chemical structure has been the basis for numerous investigations into its biological effects. These studies have revealed a wide array of pharmacological activities, positioning this compound as a lead compound for the development of novel therapeutics. This guide synthesizes the current scientific literature on this compound, focusing on its anti-inflammatory, anticancer, antimicrobial, and hepatoprotective properties.

Pharmacological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple key signaling pathways. Its diverse activities stem from its ability to interact with various molecular targets, leading to a cascade of downstream effects.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[3] Its mechanism of action is multifaceted, primarily involving the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and the activation of nuclear receptors like Liver X Receptors (LXRs).[1][2]

Key Mechanisms:

-

NF-κB Inhibition: this compound inhibits the activation of NF-κB, a central regulator of inflammatory gene expression.[1][2] This leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[3][4][5]

-

LXRα Activation: It has been shown to be an activator of LXRα, which plays a role in suppressing inflammatory responses.[3][6]

-

TLR4 Signaling Inhibition: this compound can block the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the Toll-Like Receptor 4 (TLR4) signaling pathway.[2][4]

-

MAPK Pathway Modulation: The anti-inflammatory effects are also mediated through the modulation of mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK.[7]

Signaling Pathway Diagram:

Caption: this compound's anti-inflammatory mechanism via NF-κB and LXRα pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[8] Its anticancer potential is attributed to its ability to induce apoptosis and inhibit key survival pathways in cancer cells.

Key Mechanisms:

-

Apoptosis Induction: this compound induces apoptosis through the activation of caspase cascades. For instance, in primary effusion lymphoma (PEL) cells, it downregulates the antiapoptotic protein c-FLIP, leading to the activation of caspase-8 and -3.[6][9]

-

p38 MAPK Activation: In human promyelocytic leukemia (HL-60) cells, this compound triggers apoptotic cell death via the activation of the p38 MAPK pathway, which in turn increases the levels of cleaved caspase-3 and PARP1.[3][5]

-

NF-κB Inhibition in Cancer: The inhibition of the NF-κB pathway, which is constitutively active in many cancers and promotes cell survival, is another crucial aspect of its antitumor effect.[6][10]

Experimental Workflow Diagram:

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

Antimicrobial Activity

This compound and its derivatives have shown activity against a range of microorganisms.

Key Findings:

-

Antibacterial Activity: this compound has demonstrated activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[11] A biotransformed derivative, 3β,7β-dihydroxythis compound, showed improved activity against Escherichia coli with the same MIC.[11] Both compounds were active against Salmonella typhimurium with an MIC of 62.5 µg/mL.[11]

-

Mechanism against S. mutans: In Streptococcus mutans, diterpenoids including this compound cause severe growth defects and morphological changes.[12] Transcriptome analysis revealed that these compounds modulate genes involved in cell membrane synthesis, cell division, and carbohydrate metabolism.[12]

Hepatoprotective Effects

This compound has demonstrated significant protective effects against liver injury in both in vitro and in vivo models.

Key Mechanisms:

-

Antioxidant Activity: It protects against chemically-induced liver damage (e.g., by tert-butyl hydroperoxide or carbon tetrachloride) by inhibiting the generation of reactive oxygen species (ROS) and preventing the depletion of intracellular glutathione (B108866) (GSH).[13]

-

Modulation of Hepatic Metabolism: In nonalcoholic fatty liver disease (NAFLD) models, this compound attenuates lipid accumulation by activating the Farnesoid X receptor (FXR) and Liver X Receptors (LXRs).[14] This leads to the regulation of lipid metabolism pathways involving AMPK-SIRT1 signaling.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the pharmacological activities of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| Primary Effusion Lymphoma (PEL) | Proliferation | IC50 | 120-130 µM | [6][9] |

| Peripheral Blood Mononuclear Cells (PBMC) | Proliferation | IC50 | >200 µM | [6][9] |

| Cholangiocarcinoma (KKU-213) | Cytotoxicity | IC50 (for analog 3d) | 18 µM | [8] |

Table 2: Antimicrobial Activity of this compound and its Derivative

| Compound | Microorganism | Endpoint | Value (µg/mL) | Reference |

| This compound | Bacillus subtilis | MIC | 31.25 | [11] |

| This compound | Salmonella typhimurium | MIC | 62.5 | [11] |

| 3β,7β-dihydroxythis compound | Escherichia coli | MIC | 31.25 | [11] |

| 3β,7β-dihydroxythis compound | Salmonella typhimurium | MIC | 62.5 | [11] |

Table 3: Hepatoprotective Activity of this compound

| Model | Inducing Agent | Endpoint | Value | Reference |

| In vitro (cell culture) | tert-butyl hydroperoxide | ED50 | 2.58 µg/mL (8.5 µM) | [13] |

| In vitro (cell culture) | Carbon tetrachloride | ED50 | 4.25 µg/mL (14.1 µM) | [13] |

| In vivo (mice) | Carbon tetrachloride | Effective Dose | 100 mg/kg (p.o.) | [13] |

| In vivo (mice, NAFLD model) | High-fat diet | Effective Dose | 20 and 40 mg/kg | [14] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Procedure:

-

Seed cells (e.g., PEL, HL-60) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins (e.g., c-FLIP, caspases, p-p38) in cells treated with this compound.

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[15]

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[15]

-

Quantify the band intensity using densitometry software, often normalizing to a loading control like β-actin or GAPDH.

-

In Vivo Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1x10^7 BCBL-1 cells) into the flank of immunodeficient mice (e.g., BALB/c Rag-2/Jak3 double deficient).[15]

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 250 mg/kg) or a vehicle control (e.g., 100% DMSO) to the respective groups, typically by oral gavage, on a daily schedule.[15]

-

Monitor tumor volume regularly by measuring the tumor dimensions with calipers.

-

Monitor the general health and body weight of the mice as an indicator of toxicity.

-